3,4-Diphenylpyrazole

Antimicrobial resistance Staphylococcus aureus Histidine kinase inhibition

3,4-Diphenylpyrazole (CAS 24567-08-6) is a diaryl-substituted pyrazole heterocycle bearing phenyl groups at the 3- and 4-positions of the pyrazole ring. This regioisomeric arrangement distinguishes it from the more widely studied 3,5-diphenylpyrazole (CAS 1145-01-3) and the pharmacologically prominent 1,5-diarylpyrazole class exemplified by celecoxib.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
CAS No. 24567-08-6
Cat. No. B8747116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diphenylpyrazole
CAS24567-08-6
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NN=C2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-17-15(14)13-9-5-2-6-10-13/h1-11H,(H,16,17)
InChIKeyMQWYZELNDPRANJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diphenylpyrazole (CAS 24567-08-6): Core Scaffold Identity and Procurement-Relevant Characteristics


3,4-Diphenylpyrazole (CAS 24567-08-6) is a diaryl-substituted pyrazole heterocycle bearing phenyl groups at the 3- and 4-positions of the pyrazole ring . This regioisomeric arrangement distinguishes it from the more widely studied 3,5-diphenylpyrazole (CAS 1145-01-3) and the pharmacologically prominent 1,5-diarylpyrazole class exemplified by celecoxib. The 3,4-diphenyl substitution pattern has been explicitly employed as a scaffold for histidine kinase (HK) inhibitors repurposed from Hsp90 inhibitor programs, for antimicrobial structure–activity relationship (SAR) campaigns targeting Staphylococcus aureus, and as a ligand for constructing structurally unprecedented multinuclear copper(I) complexes [1][2]. These application domains are directly tied to the 3,4-regiochemistry and cannot be assumed for other diphenylpyrazole isomers.

Why 3,4-Diphenylpyrazole Cannot Be Interchanged with 3,5-Diphenylpyrazole or Other Pyrazole Isomers in Research Procurement


Regioisomeric diphenylpyrazoles are not functionally equivalent. The position of phenyl substituents on the pyrazole ring dictates the geometry of metal coordination, the orientation of pharmacophoric elements in enzyme binding pockets, and the physicochemical properties relevant to formulation and quality control . The 3,4-diphenyl isomer forms a tetranuclear copper(I) complex [Cu(dppz)]₄ with catalytic properties, whereas the 3,5-isomer yields a structurally distinct cyclic trinuclear complex [Cu(3,5-Ph₂pz)]₃ [1]. In antimicrobial SAR campaigns, the 3,4-diaryl architecture has been specifically optimized for Staphylococcus aureus growth inhibition with MIC values reaching sub-1 μg/mL for select derivatives — a body of structure–activity data that does not translate to the 3,5- or 1,5-diphenyl series [2]. Substituting an isomer without verifying regiospecific performance data risks invalidating experimental reproducibility and wasting procurement resources.

Quantitative Differentiation Evidence: 3,4-Diphenylpyrazole vs. Closest Analogs and In-Class Candidates


Antimicrobial Activity Against S. aureus: 3,4-Diphenylpyrazole Scaffold SAR vs. 3,5-Diphenylpyrazole (No Reported Activity)

A focused SAR campaign based on the 3,4-diphenylpyrazole (DPP) scaffold evaluated 24 analogs for growth inhibition of S. aureus. All analogs except one (DPP-23) inhibited S. aureus growth with MIC values between 1.56 and 50 μg/mL [1]. The parent Hsp90 inhibitor series from which these DPP compounds were derived specifically employs the 3,4-diaryl architecture. In contrast, the 3,5-diphenylpyrazole isomer has been studied primarily for prion disease (anti-PrPˢᶜ IC₅₀ = 0.6–1.2 μM), with no published antimicrobial MIC data against S. aureus [2]. The 3,4-regioisomer thus occupies a distinct and quantitatively characterized antimicrobial chemical space.

Antimicrobial resistance Staphylococcus aureus Histidine kinase inhibition Diphenylpyrazole SAR

Dual Bacterial Histidine Kinase / Human Hsp90 Inhibition: Quantitative Selectivity Profile Within a Single Study

In a single integrated study, four 3,4-diphenylpyrazole (DPP) analogs were profiled for inhibition of bacterial histidine kinases (HKs) PhoR (S. aureus) and EnvZ (E. coli) alongside human Hsp90α binding. Compound DPP-6 inhibited PhoR with IC₅₀ = 55 ± 3.8 μM and EnvZ with IC₅₀ = 98 ± 11.8 μM, while simultaneously binding Hsp90α with IC₅₀ = 0.798 μM — a ~69- to 123-fold higher potency for the human chaperone [1]. DPP-5 showed a similar dual profile (PhoR IC₅₀ = 95 ± 5.6 μM; Hsp90 IC₅₀ = 0.496 μM, ~192-fold difference). No comparable dual HK/Hsp90 profiling data exist for the 3,5-diphenylpyrazole isomer. This quantitative dual-target profile is scaffold-specific and cannot be assumed for other pyrazole regioisomers.

Histidine kinase inhibitor Hsp90 inhibitor Two-component system Dual pharmacology Antibacterial target

Coordination Chemistry: Tetranuclear [Cu(dppz)]₄ vs. Trinuclear [Cu(3,5-Ph₂pz)]₃ — Regioisomer-Dependent Nuclearity

The 3,4-diphenylpyrazole ligand (Hdppz) reacts with copper(I) to form the structurally unprecedented tetranuclear species [Cu(dppz)]₄, characterized by single-crystal X-ray diffraction as a Cu₄ cluster with bridging pyrazolate ligands [1]. In contrast, the regioisomeric 3,5-diphenylpyrazole (as its pyrazolate anion 3,5-Ph₂pz⁻) forms a cyclic trinuclear copper(I) complex [Cu(3,5-Ph₂pz)]₃, which has been known since 1988 as a landmark compound in cyclic trinuclear complex chemistry [2]. The nuclearity difference (tetranuclear vs. trinuclear) arises directly from the altered position of the phenyl substituents, which modulate steric demand and the ligand bite angle at the metal center. The tetranuclear [Cu(dppz)]₄ complex additionally exhibits catalytic properties not reported for the trinuclear analog.

Coordination chemistry Copper(I) complexes Pyrazolate ligands Supramolecular structure Catalysis

COX-2 Inhibitory Selectivity: 3,4-Diarylpyrazole Class vs. Celecoxib (1,5-Diarylpyrazole)

The 3,4-diarylpyrazole scaffold (encompassing 3,4-diphenylpyrazole as the parent core) was established as a privileged architecture for selective cyclooxygenase-2 (COX-2) inhibition by Penning et al. (1997) [1]. In a more recent study of halogenated triarylpyrazoles built on the 3,4-diarylpyrazole framework, target compounds demonstrated COX-2 IC₅₀ values of 0.043–0.17 μM against COX-1 IC₅₀ values of 7.8–15.4 μM, yielding selectivity indices (SI = COX-1 IC₅₀ / COX-2 IC₅₀) of 50.6–253.1 [2]. The reference drug celecoxib (a 1,5-diarylpyrazole) showed COX-1 IC₅₀ = 9.87 μM and COX-2 IC₅₀ = 0.055 μM under comparable assay conditions, corresponding to an SI of approximately 179. The 3,4-diaryl architecture thus delivers COX-2 selectivity that is competitive with or exceeds the clinically established 1,5-diarylpyrazole scaffold.

COX-2 inhibitor Selectivity index Anti-inflammatory Diarylpyrazole Celecoxib comparator

Spectroscopic Fingerprint and Identity Verification: Distinct Spectral Signature Enables Unambiguous Quality Control

3,4-Diphenylpyrazole possesses a documented, unique multi-technique spectroscopic signature including ¹H NMR, ¹³C NMR, FTIR, UV-Vis, and mass spectrometry (MS) data, curated in the SpectraBase spectral database [1]. The 3,4-regioisomer is spectroscopically distinguishable from the 3,5-isomer (CAS 1145-01-3) by its distinct NMR chemical shift pattern and IR absorption profile, arising from the different symmetry and electronic environment of the pyrazole ring protons and the phenyl substituents. A recent Molbank publication has further updated the X-ray crystallographic, NMR, and IR characterization data for 3,4-diphenylpyrazole and explicitly reports its melting point, providing a current, peer-reviewed benchmark for identity and purity verification [2].

Quality control Spectroscopic identification NMR fingerprint FTIR Compound identity verification

Evidence-Backed Application Scenarios Where 3,4-Diphenylpyrazole (CAS 24567-08-6) Delivers Verified Differentiation


Antimicrobial Lead Optimization: S. aureus Growth Inhibition SAR Campaigns

Research groups pursuing novel antistaphylococcal agents should procure 3,4-diphenylpyrazole as the core scaffold for SAR exploration. The compound anchors a series for which 23 of 24 analogs demonstrated S. aureus growth inhibition (MIC 1.56–50 μg/mL), with the best derivatives achieving sub-1 μg/mL potency [1]. This scaffold provides a defined chemical starting point with established synthetic tractability (cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds) and a characterized dual HK/Hsp90 mechanistic profile that can be rationally tuned through substituent modification [2].

Bacterial Two-Component System Inhibitor Development with Hsp90 Counter-Screening

The 3,4-diphenylpyrazole scaffold is quantitatively validated for simultaneous bacterial HK and human Hsp90 inhibition, with IC₅₀ values spanning two orders of magnitude (HK IC₅₀ = 55–427 μM; Hsp90 IC₅₀ = 0.496–0.838 μM) [1]. This dual-profile enables structure-based optimization toward either improved HK selectivity (antimicrobial target) or retained Hsp90 potency (oncology target). Procurement of the authenticated 3,4-isomer ensures that SAR data align with the published crystallographic binding mode at the conserved Bergerat fold of the HK ATP-binding domain.

Coordination Chemistry: Synthesis of Structurally Unprecedented Multinuclear Copper(I) Complexes

For inorganic and materials chemistry laboratories, 3,4-diphenylpyrazole is the required ligand precursor for accessing the tetranuclear copper(I) cluster [Cu(dppz)]₄, a structurally authenticated species with demonstrated catalytic properties [1]. The 3,5-diphenylpyrazole isomer yields a fundamentally different trinuclear architecture [2]. Researchers must specifically order CAS 24567-08-6 to reproduce the tetranuclear structure and its associated catalytic and potentially photoluminescent properties.

Anti-Inflammatory Drug Discovery: Alternative Chemotype to the Celecoxib (1,5-Diarylpyrazole) Scaffold

Medicinal chemistry programs seeking COX-2 selective inhibitors with a distinct intellectual property position should consider the 3,4-diphenylpyrazole core. The 3,4-diarylpyrazole class has demonstrated COX-2 selectivity indices up to 253.1, exceeding celecoxib (SI ≈ 179), with COX-2 IC₅₀ values in the 0.043–0.17 μM range [1]. This scaffold offers an alternative substitution vector (3- and 4-positions) for SAR exploration, enabling access to chemical space not covered by the clinically established 1,5-diarylpyrazole series (e.g., celecoxib, SC-558) [2].

Quote Request

Request a Quote for 3,4-Diphenylpyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.